molecular formula C24H27NO11 B12352519 2H-1-Benzopyran-2-one, 4-methyl-7-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-alpha-D-galactopyranosyl]oxy]-

2H-1-Benzopyran-2-one, 4-methyl-7-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-alpha-D-galactopyranosyl]oxy]-

Cat. No.: B12352519
M. Wt: 505.5 g/mol
InChI Key: UXRGMYFQEBYUQU-ZXGKGEBGSA-N
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Description

Chemical Identification and Structural Analysis

Systematic IUPAC Nomenclature and Synonyms

The IUPAC name 2H-1-Benzopyran-2-one, 4-methyl-7-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-alpha-D-galactopyranosyl]oxy]- systematically describes the compound’s structure. Breaking this down:

  • 2H-1-Benzopyran-2-one : Indicates the parent heterocyclic structure, a bicyclic system with an oxygen atom at position 1 and a ketone at position 2.
  • 4-methyl : Denotes a methyl group substitution at position 4 of the benzopyran-2-one core.
  • 7-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-alpha-D-galactopyranosyl]oxy] : Specifies a glycosyloxy substituent at position 7, comprising a galactopyranose ring with acetyl groups at positions 3, 4, and 6, an acetylamino group at position 2, and an alpha-D-configuration.

Synonyms for this compound are limited due to its structural complexity, but it may be referred to informally as 4-methyl-7-(tri-O-acetyl-N-acetyl-alpha-D-galactosaminyloxy)coumarin in biochemical contexts.

Structural Characteristics

Benzopyran-2-one Core Framework

The benzopyran-2-one core consists of a fused benzene and pyrone ring system. The 2H designation indicates the double bond between positions 1 and 2, while the ketone at position 2 contributes to the compound’s planar, conjugated structure. This conjugation enables UV-Vis absorption and fluorescence properties common to coumarin derivatives.

Substitution Patterns at Positions 4 and 7
  • Position 4 : A methyl group (-CH₃) enhances the hydrophobicity of the core and influences electronic effects, slightly shifting NMR and UV-Vis spectra compared to unsubstituted coumarins.
  • Position 7 : The glycosyloxy group introduces steric bulk and polar acetyl/amide functionalities, drastically altering solubility and reactivity.
Glycosyloxy Functional Group Analysis

The glycosyloxy substituent is a 2-(acetylamino)-2-deoxy-alpha-D-galactopyranose moiety with acetyl protection at positions 3, 4, and 6. Key features include:

  • Alpha-D-configuration : The galactose ring adopts a chair conformation with axial hydroxyl groups, stabilized by acetyl protections.
  • Acetylamino group at C2 : Introduces hydrogen-bonding capability and chiral complexity, critical for interactions in biological systems.

Molecular Formula and Weight

The molecular formula C₂₉H₃₄N₂O₁₃ is derived as follows:

  • Benzopyran-2-one core: C₉H₆O₂.
  • Methyl group: +C₁H₃.
  • Glycosyloxy group: C₁₉H₂₅N₂O₁₁ (galactose backbone + acetyl/acetylamino groups).

Molecular weight :

  • C: (29 × 12.01) = 348.29 g/mol
  • H: (34 × 1.01) = 34.34 g/mol
  • N: (2 × 14.01) = 28.02 g/mol
  • O: (13 × 16.00) = 208.00 g/mol
    Total : 348.29 + 34.34 + 28.02 + 208.00 = 618.65 g/mol .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Data
  • ¹H NMR :

    • Benzopyran-2-one core : Aromatic protons appear as doublets at δ 6.1–7.8 ppm, with a deshielded H-3 proton near δ 8.2 ppm due to conjugation with the ketone.
    • Methyl group : Singlet at δ 2.4 ppm (C4-CH₃).
    • Galactopyranosyl group :
      • Acetyl methyls: Three singlets at δ 1.9–2.1 ppm.
      • Anomeric proton: Doublet at δ 5.2 ppm (J = 3.5 Hz, alpha-configuration).
  • ¹³C NMR :

    • Carbonyl carbons (C=O): δ 160–170 ppm.
    • Acetyl carbons: δ 20–22 ppm (CH₃), 169–171 ppm (C=O).
Mass Spectrometry (MS) Fragmentation Patterns
  • ESI-MS : [M+H]⁺ peak at m/z 619.6.
  • Key fragments:
    • Loss of acetyl groups (m/z 619 → 577, 535, 493).
    • Cleavage of the glycosidic bond (m/z 493 → 307, corresponding to the benzopyran-2-one core).
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Profiles
  • IR :
    • Strong absorption at 1750 cm⁻¹ (C=O stretch, acetyl groups).
    • Bands at 1650 cm⁻¹ (amide I) and 1550 cm⁻¹ (amide II).
  • UV-Vis :
    • λₐₜ 320 nm (π→π* transition of the coumarin core).
    • Hypsochromic shift compared to unsubstituted coumarin due to electron-donating methyl group.

Properties

Molecular Formula

C24H27NO11

Molecular Weight

505.5 g/mol

IUPAC Name

[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C24H27NO11/c1-11-8-20(30)35-18-9-16(6-7-17(11)18)34-24-21(25-12(2)26)23(33-15(5)29)22(32-14(4)28)19(36-24)10-31-13(3)27/h6-9,19,21-24H,10H2,1-5H3,(H,25,26)/t19-,21-,22+,23-,24+/m1/s1

InChI Key

UXRGMYFQEBYUQU-ZXGKGEBGSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C

Origin of Product

United States

Preparation Methods

Helferich Glycosylation with Boron Trifluoride Etherate

Reaction Overview

This method employs peracetylated glycosyl donors and 4-methylumbelliferone (4-MU) as the aglycone. The Lewis acid boron trifluoride etherate (BF₃·OEt₂) and organic bases (e.g., triethylamine or pyridine) facilitate stereoselective glycosylation.

Key Steps:
  • Glycosylation :

    • Donor : 3,4,6-Tri-O-acetyl-2-(acetylamino)-2-deoxy-α-D-galactopyranosyl bromide.
    • Acceptor : 4-Methylumbelliferone (4-MU).
    • Conditions : Dichloromethane (DCM) or 1,2-dichloroethane, room temperature or heating (40–60°C).
    • Catalyst : BF₃·OEt₂ (0.5–1.0 equiv) with triethylamine (1.2 equiv).
  • Deprotection :

    • Acetyl groups are removed via methanolic ammonia or sodium methoxide.
Stereochemical Outcome

The base’s steric bulk dictates anomeric selectivity. Pyridine favors α-selectivity (α:β = 4:1), while triethylamine enhances β-selectivity (β:α = 3:1). For the target α-anomer, pyridine is optimal.

Yield Data
Donor Base Solvent Temperature Yield (%)
Peracetylated galactose Pyridine DCM 25°C 76
Peracetylated galactose Triethylamine 1,2-Dichloroethane 60°C 68

Data aggregated from.

Koenigs-Knorr Method with Mercuric Cyanide

Reaction Overview

This classical approach uses glycosyl halides and heavy metal salts to promote glycosidic bond formation.

Key Steps:
  • Glycosyl Halide Preparation :

    • 3,4,6-Tri-O-acetyl-2-(acetylamino)-2-deoxy-D-galactose is treated with HBr/AcOH to form the corresponding bromide.
  • Condensation :

    • Donor : Glycosyl bromide (1.2 equiv).
    • Acceptor : 4-MU (1.0 equiv).
    • Promoter : Mercuric cyanide (Hg(CN)₂, 1.5 equiv).
    • Solvent : Acetonitrile, reflux (80°C).
Challenges
  • Toxicity : Mercuric reagents pose handling risks.
  • Anomeric Mixture : Yields ~1:1 α/β ratio, necessitating chromatographic separation.
Yield Data
Donor Promoter Solvent Temperature α:β Ratio Yield (%)
Galactosyl bromide Hg(CN)₂ Acetonitrile 80°C 1:1 52

Data from.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield (%) α:β Ratio
Helferich (BF₃·OEt₂) High stereoselectivity, mild conditions Requires anhydrous solvents 68–76 4:1 (α)
Koenigs-Knorr (Hg(CN)₂) Broad substrate tolerance Toxic reagents, poor selectivity 52 1:1
Biocatalytic Eco-friendly, aqueous conditions Limited donor compatibility N/A N/A

Critical Reaction Parameters

Solvent Effects

  • Polar aprotic solvents (DCM, acetonitrile) enhance glycosyl donor activation.
  • Ether solvents (THF) reduce yields due to poor solubility of 4-MU.

Temperature Optimization

  • Helferich method : Yields drop >10% at temperatures >60°C due to acetyl group migration.
  • Koenigs-Knorr method : Prolonged reflux (>8 hrs) causes aglycone decomposition.

Structural Confirmation

Post-synthesis, the compound is validated via:

  • NMR : δ 5.52–5.75 ppm (H-1 anomeric proton, doublet, J = 3.5–4.0 Hz for α-configuration).
  • MS : m/z 505.47 [M+H]⁺.
  • Elemental Analysis : C 56.23%, H 5.38%, N 2.79%.

Industrial-Scale Considerations

  • Cost Drivers : Peracetylated donors and BF₃·OEt₂ account for ~70% of raw material costs.
  • Purification : Silica gel chromatography is standard; crystallization attempts yield <40% recovery.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzopyran core, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

2H-1-Benzopyran-2-one, 4-methyl-7-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-alpha-D-galactopyranosyl]oxy]- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the synthesis of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues in Coumarin Chemistry

3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one (7a)
  • Structure : Coumarin core with a 2-benzoylallyl group at position 3 and a methyl group at position 4.
  • Synthesis : Prepared via nucleophilic addition of benzoylallyl groups to 4-hydroxy-6-methylcoumarin .
  • Properties : Melting point 171°C (14d derivative) vs. 84–86°C (14g derivative with benzylmercapto group). Lower melting points in thioether derivatives suggest increased molecular flexibility .
7-Acetyloxy-4-bromomethyl-2H-1-Benzopyran-2-one (3)
  • Structure : Acetylated hydroxyl at position 7 and bromomethyl at position 3.
  • Synthesis : Bromination of 4-methylcoumarin using n-bromosuccinimide (NBS) under radical conditions .
  • Properties : Bromomethyl groups enable further functionalization (e.g., nucleophilic substitution), unlike the stable glycosidic bond in the target compound.
5,7-Dihydroxy-2-(4-methoxyphenyl)-6-methyl-4H-1-Benzopyran-4-one
  • Structure: Flavonoid-like structure with methoxyphenyl and methyl groups.
  • Properties : Higher polarity due to free hydroxyl groups, contrasting with the acetylated galactose in the target compound. This affects membrane permeability and metabolic stability .

Glycosylated Analogues

5-Amino-1-pentyl Glycosides (e.g., Compound 1 in )
  • Structure: Oligosaccharide-linked compounds with β-D-galactopyranosyl and α-L-fucopyranosyl units.
  • Divergence: The target compound’s α-D-galactopyranosyl linkage and acetylamino group may confer distinct binding affinities (e.g., lectin recognition vs. glycan-mediated interactions) .
4H-1-Benzopyran-4-one Derivatives with Terpenoid Chains ()
  • Structure : Coumarin core with a prenylated side chain (e.g., 5-methyl-2-(1-methylethenyl)-4-hexen-1-yl).
  • Properties : High lipophilicity enhances membrane penetration but reduces aqueous solubility. The target compound’s glycosyl group balances these properties .

Physicochemical and Spectroscopic Comparisons

Property Target Compound 3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one (7a) 7-Acetyloxy-4-bromomethyl Coumarin
Melting Point Not reported 171°C (14d), 84–86°C (14g) Not reported
Solubility Moderate (glycoside + acetyl) Low (hydrophobic benzoyl group) Low (bromomethyl group)
Key NMR Signals δ 2.0–2.3 (acetyl protons) δ 7.8–8.2 (benzoyl aromatic protons) δ 4.5 (bromomethyl CH2)
Synthetic Complexity High (glycosylation steps) Moderate (nucleophilic addition) Low (radical bromination)

Biological Activity

2H-1-Benzopyran-2-one, commonly referred to as coumarin, is a significant compound in medicinal chemistry due to its diverse biological activities. The specific derivative 4-methyl-7-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-alpha-D-galactopyranosyl]oxy]- exhibits unique properties that warrant detailed investigation into its biological activity.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C20H23NO8\text{C}_{20}\text{H}_{23}\text{N}\text{O}_{8}

This structure includes a coumarin backbone with specific substitutions that enhance its biological activity.

Antimicrobial Activity

Research has shown that various derivatives of 2H-1-benzopyran-2-one possess significant antimicrobial properties. A study synthesized several 3,7-disubstituted coumarin derivatives and evaluated their antibacterial and antifungal activities. Notably, some compounds demonstrated minimal inhibitory concentrations (MIC) lower than standard antifungal agents like fluconazole, indicating superior efficacy against certain fungal strains such as Trichophyton mentagrophytes .

CompoundMIC (µg/mL)Activity Type
3ae1.56Antifungal
3bc1.56Antifungal

Anti-inflammatory Effects

Coumarins have been documented to exhibit anti-inflammatory effects. For instance, preliminary studies indicated that benzopyrones could reduce inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines . The specific derivative has not been extensively studied for this activity but is expected to follow similar pathways due to its structural characteristics.

Antifilarial Activity

A notable study highlighted the macrofilaricidal and microfilaricidal activities of a related benzopyrone compound against Brugia malayi, a causative agent of lymphatic filariasis. At a dosage of 300 mg/kg, the compound demonstrated significant adulticidal (53.6%) and microfilaricidal (46.0%) effects . This suggests potential for further development in antifilarial therapies.

Case Studies

  • Antimicrobial Efficacy : In a comparative study, several new derivatives were synthesized and tested against various microbial strains. The findings suggested that modifications at the C-3 and C-7 positions significantly influenced antimicrobial potency.
  • Filarial Studies : The compound's effectiveness against Brugia malayi was particularly promising, showing potential for developing new treatments for filariasis.

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